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Compound of Interest

Compound Name: 3-Propoxyphenylboronic acid

Cat. No.: B124759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Propoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 149557-

18-6, is a versatile organic compound that has garnered significant interest in the fields of

organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, it

serves as a crucial building block in the construction of complex organic molecules, largely

owing to its participation in palladium-catalyzed cross-coupling reactions, most notably the

Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl

structures, which are prevalent motifs in a wide array of biologically active compounds and

functional materials.

The propoxy functional group on the phenyl ring imparts specific steric and electronic

properties to the molecule, influencing its reactivity and the characteristics of the resulting

products. This technical guide provides a comprehensive overview of 3-
Propoxyphenylboronic acid, including its chemical and physical properties, a detailed

synthesis protocol, its applications in drug discovery with a focus on enzyme inhibition, and

relevant experimental workflows.

Physicochemical and Safety Data
A clear understanding of the physical, chemical, and safety properties of 3-
Propoxyphenylboronic acid is paramount for its proper handling, storage, and application in
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a laboratory setting. The following tables summarize these key data points.

Table 1: Chemical and Physical Properties of 3-Propoxyphenylboronic Acid

Property Value Reference

CAS Number 149557-18-6 [1]

Molecular Formula C₉H₁₃BO₃ [1]

Molecular Weight 180.01 g/mol [1]

IUPAC Name (3-propoxyphenyl)boronic acid [1]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 99-106 °C

Boiling Point
339.4 °C at 760 mmHg

(Predicted)

Density 1.10 g/cm³ (Predicted)

Solubility
Soluble in organic solvents

such as ether and chloroform.
[2]

Table 2: Safety and Handling Information
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Hazard Statement Precautionary Statement

H315: Causes skin irritation
P261: Avoid breathing

dust/fume/gas/mist/vapors/spray

H319: Causes serious eye irritation P264: Wash skin thoroughly after handling

H335: May cause respiratory irritation
P280: Wear protective gloves/eye

protection/face protection

P302+P352: IF ON SKIN: Wash with plenty of

soap and water

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Synthesis of 3-Propoxyphenylboronic Acid
While various methods exist for the synthesis of arylboronic acids, a common approach

involves the reaction of an organometallic reagent with a trialkyl borate. A general method for

the preparation of 3-Propoxyphenylboronic acid is through the reaction of 3-propoxyaniline.

Experimental Protocol: Synthesis from 3-Propoxyaniline
This protocol is a representative method for the synthesis of arylboronic acids from an aniline

precursor via a diazonium salt intermediate.

Materials:

3-Propoxyaniline

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Boric Acid (H₃BO₃)

Sodium Hydroxide (NaOH)
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Diethyl Ether

Deionized Water

Ice

Procedure:

Diazotization:

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C,

dissolve 3-propoxyaniline in a solution of concentrated hydrochloric acid and water.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline

solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30

minutes to ensure complete formation of the diazonium salt.

Boration:

In a separate flask, prepare a solution of boric acid in water. Cool this solution in an ice

bath.

Slowly add the cold diazonium salt solution to the boric acid solution with vigorous stirring,

while maintaining the temperature below 10 °C.

Hydrolysis and Isolation:

Allow the reaction mixture to warm to room temperature and stir for several hours.

Basify the mixture with a solution of sodium hydroxide to a pH of approximately 8-9.

Extract the aqueous layer with diethyl ether to remove any non-polar impurities.

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will

precipitate the 3-propoxyphenylboronic acid.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to yield the final product.
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Applications in Drug Discovery and Development
Arylboronic acids, including 3-propoxyphenylboronic acid, are invaluable tools in drug

discovery. Their primary application is in the Suzuki-Miyaura coupling reaction to synthesize

complex molecular scaffolds. Furthermore, the boronic acid moiety itself can act as a

pharmacophore, interacting with biological targets.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron

compound (like 3-propoxyphenylboronic acid) and an organic halide or triflate. This reaction

forms a carbon-carbon bond and is widely used to create biaryl compounds, which are

common structures in pharmaceuticals.

Materials:

3-Propoxyphenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add the aryl halide, 3-propoxyphenylboronic acid (typically 1.1-1.5

equivalents), and the base (typically 2-3 equivalents).

Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).
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Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor

the reaction progress by a suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography to obtain the desired biaryl compound.
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Oxidative
Addition

R-Pd(II)Ln-X

Transmetalation R-Pd(II)Ln-R'

Reductive
Elimination Biaryl Product (R-R')

Aryl Halide (R-X)

3-Propoxyphenylboronic Acid
(R'-B(OH)₂) + Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors in Cancer Research
The boronic acid functional group is a key feature in several approved drugs and clinical

candidates, particularly in the realm of oncology. The boron atom can form a stable, reversible

covalent bond with the hydroxyl group of serine residues in the active sites of certain enzymes,

such as proteasomes and serine proteases. This interaction can lead to potent and specific

enzyme inhibition.

Derivatives of 3-propoxyphenylboronic acid can be designed and synthesized to target

specific enzymes implicated in cancer progression. For example, the synthesis of peptidyl

boronic acids can lead to potent proteasome inhibitors. The proteasome is a cellular machinery

responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation

of pro-apoptotic factors in cancer cells, ultimately triggering cell death.
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Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives leading to

apoptosis in cancer cells.

This workflow outlines the general steps to assess the potential of a 3-propoxyphenylboronic
acid derivative as a proteasome inhibitor.
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Caption: Experimental workflow for screening 3-propoxyphenylboronic acid derivatives for

proteasome inhibitory activity.

Conclusion
3-Propoxyphenylboronic acid is a valuable and versatile building block for organic synthesis

and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows

for the efficient construction of complex molecular architectures. Furthermore, the inherent

reactivity of the boronic acid moiety presents opportunities for the rational design of targeted

enzyme inhibitors. This technical guide has provided essential data and detailed protocols to

aid researchers, scientists, and drug development professionals in the effective utilization of 3-
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propoxyphenylboronic acid in their research endeavors. As the demand for novel

therapeutics continues to grow, the importance of such versatile chemical tools is poised to

increase, making a thorough understanding of their properties and applications more critical

than ever.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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